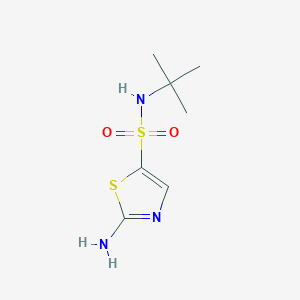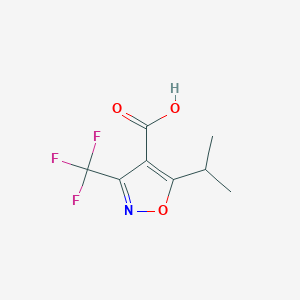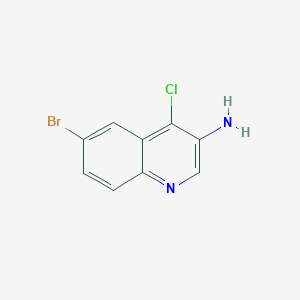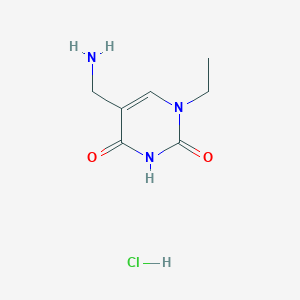
5-(aminomethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione hydrochloride
Übersicht
Beschreibung
5-(Aminomethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione hydrochloride, also known as 5-AM-1-EPH, is an organic compound that is used in scientific research as a potential therapeutic agent. This compound is a derivative of pyrimidine and has a molecular weight of 206.64 g/mol. It has a melting point of 189-190°C and a boiling point of 300°C. 5-AM-1-EPH is a colorless to pale-yellow crystalline solid that is soluble in water, ethanol, and methanol.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Activity
One of the notable applications of related pyrimidine derivatives is in the field of anti-inflammatory activity. For instance, the study by Dong (2010) synthesized 5-diethylaminomethyl-6-methylpyrimidine-2,4-dihydroxyl-dione and evaluated its anti-inflammatory activity, demonstrating significant effects. This suggests a potential application of related pyrimidine derivatives in anti-inflammatory therapies (Dong, 2010).
Pharmacological Synthesis
Another application is in the synthesis of pharmaceutically interesting compounds. Brahmachari et al. (2020) reported a water-mediated, catalyst-free method for synthesizing a series of functionalized pyrimidine derivatives. These derivatives are of pharmaceutical interest, highlighting the relevance of pyrimidine derivatives in drug development (Brahmachari et al., 2020).
Structural Analysis and Synthesis
The structural analysis and synthesis of pyrimidine derivatives are also essential applications. Clark and Southon (1974) conducted a study on the condensation of various substituted pyrimidines, providing insights into the structural aspects of these compounds. This type of research is crucial for understanding the properties and potential applications of pyrimidine derivatives (Clark & Southon, 1974).
Antioxidant and Antimicrobial Activity
Pyrimidine derivatives have also been studied for their antioxidant and antimicrobial activities. For example, Nadendla and Lakshmi (2018) synthesized novel pyrimidine derivatives and evaluated their in vitro antioxidant and anti-inflammatory activities, indicating the potential of these compounds in medicinal chemistry (Nadendla & Lakshmi, 2018).
Eigenschaften
IUPAC Name |
5-(aminomethyl)-1-ethylpyrimidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-2-10-4-5(3-8)6(11)9-7(10)12;/h4H,2-3,8H2,1H3,(H,9,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXKDKHRIMUEBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)NC1=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Bicyclo[2.2.2]octane-2-sulfonyl fluoride](/img/structure/B1382615.png)
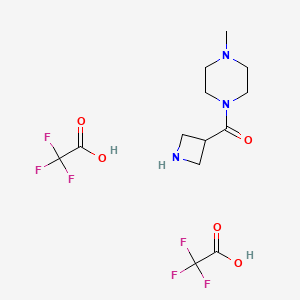
![4-[3-(Benzyloxy)-4-nitrophenyl]morpholine](/img/structure/B1382617.png)
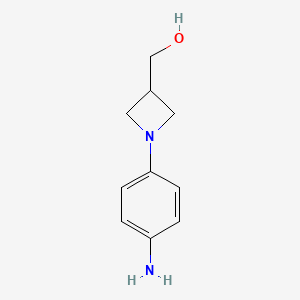



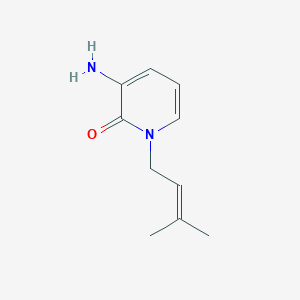
amine hydrochloride](/img/structure/B1382629.png)
